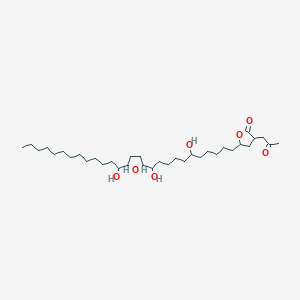
NSC694220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes both hydrazine and oxadiazole moieties
Aplicaciones Científicas De Investigación
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
NSC694220, also known as 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine, is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A . This enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in immune and inflammatory responses, cell growth, and survival .
Mode of Action
This compound interacts with its target, the Ubc13-Uev1A enzyme, by blocking the formation of Ubc13 and ubiquitin thioester conjugates . This action suppresses the constitutive NF-κB activity in cells, such as diffuse large B cell lymphoma cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting the Ubc13-Uev1A enzyme, this compound disrupts the normal functioning of this pathway, leading to a decrease in NF-κB activity . The downstream effects of this inhibition are still under investigation.
Result of Action
The primary result of this compound’s action is the suppression of constitutive NF-κB activity in cells . This can lead to a decrease in cell growth and survival, particularly in cells where the NF-κB pathway is overactive, such as in certain types of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction yields the desired compound. The reaction conditions generally include the use of a suitable solvent, such as water or an organic solvent, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted oxadiazole compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but differs in the functional groups attached to the oxadiazole ring.
1,2,5-Oxadiazolo[3,4-d]pyridazine: Another related compound with a different heterocyclic framework.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFGKQUIQMEAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=C(C(=N2)NN)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B65191.png)




![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)








